molecular formula C22H21N3O5S B4645996 2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B4645996
M. Wt: 439.5 g/mol
InChI Key: QNABWAJXMREKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in scientific research. In

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways.
Biochemical and Physiological Effects
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This compound has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been shown to exhibit potent anti-inflammatory and antitumor effects, making it a valuable tool for studying these pathways. However, this compound also has some limitations. For example, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various pathways. Finally, new methods for synthesizing this compound and improving its solubility in water could also be explored.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has several potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory disorders and pain. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-16-19(12-8-14-20(16)25(27)28)23-22(26)18-11-6-7-13-21(18)24(31(2,29)30)15-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNABWAJXMREKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.